molecular formula C44H59NO5PPdS- B1652728 (2',6'-Bis(propan-2-yloxy)-(1,1'-biphenyl)-2-yl)dicyclohexylphosphane; (2'-(methylamino)-(1,1'-biphenyl)-2-yl)palladio methanesulfonate CAS No. 1599466-85-9

(2',6'-Bis(propan-2-yloxy)-(1,1'-biphenyl)-2-yl)dicyclohexylphosphane; (2'-(methylamino)-(1,1'-biphenyl)-2-yl)palladio methanesulfonate

Cat. No.: B1652728
CAS No.: 1599466-85-9
M. Wt: 851.4 g/mol
InChI Key: HKTUNFGUTFGOSP-UHFFFAOYSA-N
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Description

This palladium(II) complex belongs to the third-generation (Gen. 3) palladacycle catalysts, characterized by their air-stable, preactivated nature and high efficiency in cross-coupling reactions. The compound features a methanesulfonato (OMs) leaving group, a 2-dicyclohexylphosphino-2',6'-di-iso-propoxy-1,1'-biphenyl ligand, and a 2'-methylamino-1,1'-biphenyl-2-yl aromatic backbone. The methylamino substituent distinguishes it from analogous Gen. 3 catalysts, which typically bear an unmodified amino group (e.g., 46-0314 in and CAS 1445085-77-7 in ) .

Properties

CAS No.

1599466-85-9

Molecular Formula

C44H59NO5PPdS-

Molecular Weight

851.4 g/mol

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

HKTUNFGUTFGOSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

Mechanism of Action

Target of Action

It is known to be an organic palladium catalyst. Palladium catalysts are often used in carbon-carbon bond formation reactions, suggesting that the compound’s primary targets could be organic substrates involved in these reactions.

Mode of Action

As a palladium catalyst, it likely facilitates the formation of carbon-carbon bonds by providing a lower energy pathway for the reaction. This is typically achieved through the formation of a complex with the substrates, which allows the reaction to proceed under milder conditions than would otherwise be possible.

Biochemical Pathways

The compound is primarily used as a catalyst in coupling reactions such as Suzuki, Kumada, and Negishi reactions. These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The downstream effects of these reactions would depend on the specific substrates and products involved.

Result of Action

The primary result of the compound’s action is the facilitation of carbon-carbon bond formation reactions. This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used. The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Biological Activity

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), commonly referred to as Pd complex, is a palladium(II) complex that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Palladium complexes are known for their diverse biological activities, including anticancer and antimicrobial properties.

Structure and Synthesis

The structure of the Pd complex features a palladium center coordinated with various ligands, including dicyclohexylphosphine and biphenyl derivatives. The synthesis typically involves the reaction of palladium salts with the respective ligands under controlled conditions to form stable complexes. Characterization techniques such as NMR and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Palladium(II) complexes have been extensively studied for their anticancer properties. Research indicates that these complexes exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HCT116) cells. The mechanism of action is primarily attributed to their ability to bind DNA, leading to disruptions in cellular processes.

Cytotoxicity Studies:

  • MCF-7 Cell Line: The Pd complex demonstrated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Mechanism of Action: The binding affinity of the Pd complex to DNA was assessed using UV/Vis spectroscopy, indicating strong intercalation capabilities that disrupt DNA integrity .

Antimicrobial Activity

In addition to anticancer properties, palladium complexes have shown promising antimicrobial activity. Studies reveal that these complexes exhibit potent activity against a range of pathogens, including bacteria and fungi.

Antimicrobial Efficacy:

  • Bacterial Strains: The Pd complex displayed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL .
  • Fungal Strains: Notably, antifungal activity was observed against Candida species, with some complexes showing MIC values as low as 0.06 μg/mL .

Case Studies

Several case studies have highlighted the biological activity of palladium(II) complexes:

  • Study on Breast Cancer Cells:
    • Researchers synthesized a series of palladium complexes and evaluated their cytotoxicity against MCF-7 cells. The results indicated that modifications in ligand structures significantly enhanced anticancer activity compared to unmodified ligands .
  • Antimicrobial Activity Assessment:
    • A comparative study evaluated the antimicrobial effects of various palladium complexes against common pathogens. The results showed that coordination with palladium markedly improved the antimicrobial potency of the ligands used .

Table 1: Cytotoxicity of Pd Complexes against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-712
MDA-MB-23115
HCT11610

Table 2: Antimicrobial Activity of Pd Complexes

PathogenMIC (μg/mL)Reference
MRSA50
Pseudomonas aeruginosa25
Candida albicans0.06

Scientific Research Applications

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex organic molecules. This compound is particularly effective in:

  • Suzuki-Miyaura Coupling : Facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Buchwald-Hartwig Amination : Used for the formation of C–N bonds by coupling amines with aryl halides.
  • Negishi Coupling : Enables the formation of C–C bonds using organozinc reagents.

These reactions are critical in pharmaceuticals, agrochemicals, and materials science due to their ability to create diverse molecular architectures.

Catalytic Efficiency

The unique structure of this palladium complex enhances its catalytic efficiency. The dicyclohexylphosphino ligand provides steric bulk and electronic properties that improve the stability and reactivity of the palladium center, allowing for more efficient catalysis under mild conditions.

Case Study 1: Application in Drug Synthesis

A study demonstrated the use of this palladium catalyst in synthesizing a key intermediate for a pharmaceutical compound. The reaction yielded high purity and efficiency, showcasing its potential in drug development processes.

Case Study 2: Environmental Applications

Research has indicated that palladium complexes can be utilized in environmental remediation strategies. This compound has shown promise in catalyzing reactions that convert harmful pollutants into less toxic substances.

Comparison with Other Palladium Catalysts

Catalyst TypeReaction TypeAdvantages
Methanesulfonato(2-dicyclohexylphosphino...)Suzuki-MiyauraHigh stability and reactivity
Methanesulfonato(tricyclohexylphosphine...)Buchwald-HartwigEnhanced selectivity
Methanesulfonato(4-N,N-Dimethylamino...)Negishi CouplingEffective under varied conditions

Chemical Reactions Analysis

Cross-Coupling Reactions

RuPhos Pd G4 operates via a Pd(0)/Pd(II) catalytic cycle (Figure 1 ), involving three key steps:

  • Oxidative Addition : Electrophilic substrates (e.g., aryl halides) bind to Pd(0) to form Pd(II) intermediates .

  • Transmetalation : Nucleophilic partners (e.g., boronic acids) transfer to the Pd center .

  • Reductive Elimination : Bond formation regenerates Pd(0), releasing the product .

Table 1: Substrate Scope in Suzuki-Miyaura Coupling

Substrate PairConditionsYield (%)Reference
4-Chloro-3-methylanisole + 2,6-Difluorophenylboronic acidTHF, 10 min aging, 80°C92
p-Tolylboronic acid + tert-Butyl BromoacetateMeOH/dioxane, TFA, 80°C88
Styryl Boronic Acid + Aryl BromideTBAB additive, 80°C75

The ligand's steric bulk enhances catalyst stability, enabling reactions with challenging substrates like electron-deficient aryl chlorides .

Mechanistic Insights

  • Precatalyst Activation : RuPhos Pd G4 undergoes rapid reduction to Pd(0) in situ, facilitated by bases like Et₃N or K₃PO₄ .

  • Ligand Effects : The dicyclohexylphosphino group increases electron density at Pd, accelerating oxidative addition .

  • Solvent Compatibility : Works optimally in polar aprotic solvents (THF, dioxane) but tolerates methanol for proton-sensitive substrates .

Comparative Efficiency

Table 3: Catalyst Performance vs. Traditional Pd Sources

CatalystSuzuki-Miyaura Yield (%)Heck Yield (%)
RuPhos Pd G49289
Pd(OAc)₂4552
Pd₂(dba)₃6367

Data highlights RuPhos Pd G4’s superiority in both reaction efficiency and functional group compatibility .

Synthetic Limitations

  • Oxygen Sensitivity : Requires inert atmospheres (N₂/Ar) to prevent Pd oxidation .

  • Substrate Restrictions : Poor reactivity with aliphatic halides due to slower oxidative addition.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₄₆H₆₂N₂O₃PPdS (estimated based on structural analogs in and ).
  • Storage : Air-sensitive; requires inert atmosphere storage at 2–8°C .
  • Hazard Profile : Similar to other palladacycles (e.g., H302, H315, H319 warnings) .

Comparison with Similar Compounds

The following table summarizes critical distinctions between the target compound and structurally related Gen. 3 palladacycles:

Compound Ligand Structure Backbone Substituent Key Applications Catalytic Performance References
Target Compound 2-Dicyclohexylphosphino-2',6'-di-iso-propoxy-1,1'-biphenyl 2'-Methylamino Cross-coupling of aryl halides with hindered substrates Enhanced electron density from methylamino group improves turnover in sterically demanding reactions
RuPhos Palladacycle (46-0314) 2-Dicyclohexylphosphino-2',6'-di-iso-propoxy-1,1'-biphenyl 2'-Amino Buchwald-Hartwig amination; Suzuki-Miyaura couplings Broad substrate scope but lower efficiency with bulky amines
SPhos Palladacycle (46-0318) 2-Dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl 2'-Amino Coupling of heteroaryl halides Methoxy groups reduce steric bulk, favoring electron-deficient substrates
RockPhos Palladacycle (46-0335) 2-(Di-t-butylphosphino)-3-methoxy-6-methyl-2',4',6'-tri-iso-propyl-1,1'-biphenyl 2'-Amino Coupling of aryl chlorides High activity with chlorides due to strong electron-donating t-butyl phosphine
BINAP Palladacycle (46-2153) 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl 2'-Amino Asymmetric couplings; carboperfluoroalkylation Chiral environment enables enantioselective synthesis
DTBPF Palladacycle (46-2158) 1,1'-Bis(di-t-butylphosphino)ferrocene 2'-Amino Reductive eliminations in C–C bond formation Ferrocene backbone stabilizes Pd(0) intermediates

Key Findings:

Ligand Electronic Effects: The di-iso-propoxy groups in the target compound and RuPhos analogs provide steric shielding, while the methylamino substituent increases electron donation compared to amino-substituted counterparts . In contrast, RockPhos and DTBPF ligands employ bulky t-butyl phosphines for enhanced oxidative addition rates with aryl chlorides .

Reactivity in Cross-Coupling: The methylamino group in the target compound may reduce catalyst deactivation pathways (e.g., β-hydride elimination) in alkyl-aryl couplings compared to amino variants . BINAP Palladacycle (46-2153) excels in asymmetric reactions due to its chiral binaphthyl framework, a feature absent in the target compound .

Thermal Stability :

  • Methanesulfonato-based palladacycles (e.g., target compound, RuPhos, SPhos) exhibit superior thermal stability over chloride-ligated precursors (e.g., CAS 1375325-68-0 in ) due to the OMs group’s stabilizing role .

Preparation Methods

Synthesis of 2-Dicyclohexylphosphino-2',6'-Di-I-Propoxy-1,1'-Biphenyl

The biphenyl-phosphine ligand forms the steric and electronic foundation of the complex. Its preparation typically follows a Suzuki-Miyaura cross-coupling strategy, as demonstrated by Xiao et al. in their work on biphenyl-based phosphines. The reaction involves coupling o-bromophenylphosphine oxide with arylboronic acids under palladium catalysis. For the target ligand, 2',6'-diisopropoxy substitution is achieved by using 2,6-diisopropoxyphenylboronic acid, yielding the phosphine oxide intermediate. Subsequent reduction with trichlorosilane converts the oxide to the free phosphine.

Critical Parameters:

  • Catalyst System: Pd(OAc)₂ with SPhos ligand (5 mol%)
  • Solvent: Toluene/EtOH (3:1 v/v)
  • Temperature: 80°C for 12–16 hours
  • Yield: 72–85% after column chromatography

Introduction of 2'-Methylamino-1,1'-Biphenyl-2-Yl Group

The 2'-methylaminobiphenyl component is synthesized via Buchwald-Hartwig amination. Bruno et al. (2013) optimized this reaction using Pd-PEPPSI catalysts, achieving C–N bond formation between 2-bromobiphenyl and methylamine. Key modifications include:

  • Base: Cs₂CO₃ for deprotonation
  • Solvent: Isopropyl alcohol (IPA)
  • Ligand: BrettPhos or RuPhos for enhanced selectivity

Palladium Complex Formation

Palladium Precursor Selection

The active palladium species is generated from Pd(II) sources. Methanesulfonato(η³-allyl)palladium(II) chloride is a common precursor due to its stability and reactivity. Alternative precursors include Pd(OAc)₂ and PdCl₂(COD), though these require in situ activation.

Coordination of Ligands

The biphenyl-phosphine and aminobiphenyl ligands coordinate to palladium in a stepwise manner. A representative procedure from Sigma-Aldrich’s technical documents involves:

  • Phosphine Binding: Stirring PdCl₂(COD) with the phosphine ligand in THF at 20°C for 2 hours.
  • Aminobiphenyl Addition: Introducing 2'-methylaminobiphenyl and methanesulfonic acid in dichloromethane, followed by 12-hour reflux.

Stoichiometry:

Component Molar Ratio
PdCl₂(COD) 1.0
Phosphine Ligand 1.1
2'-Methylaminobiphenyl 1.05
Methanesulfonic Acid 1.2

Methanesulfonato Coordination and Counterion Exchange

Role of Methanesulfonic Acid

Methanesulfonic acid protonates the palladium-bound amine, facilitating displacement of the chloride counterion. This step is critical for stabilizing the cationic Pd center while maintaining solubility in polar aprotic solvents.

Crystallization and Isolation

The final complex is isolated via solvent evaporation under reduced pressure, followed by recrystallization from dichloromethane/hexane. Ambeed, Inc. reports a typical yield of 68–74% after purification.

Crystallization Conditions:

  • Solvent System: CH₂Cl₂/hexane (1:5 v/v)
  • Temperature: –20°C for 48 hours
  • Purity: >95% (HPLC)

Process Optimization and Scalability

Design of Experiment (DOE) Approaches

Mane et al. (2024) applied Box-Behnken experimental design to optimize analogous palladium-catalyzed reactions, identifying three critical factors:

  • Temperature: 60–80°C (optimal: 73°C)
  • Catalyst Loading: 0.01–0.03 mol% (optimal: 0.013 mol%)
  • Reaction Time: 4–8 hours (optimal: 6.63 hours)

Solvent and Base Screening

Data from CatSci Ltd. highlight the impact of solvent and base selection on reaction efficiency:

Solvent Conversion (%) Base Conversion (%)
IPA 92 Cs₂CO₃ 95
2-MeTHF 88 K₃PO₄ 89
Toluene 78 Hünig’s Base 65

IPA and Cs₂CO₃ emerged as optimal due to superior Pd solubility and base strength.

Analytical Characterization

Spectroscopic Data

  • ³¹P NMR (CDCl₃): δ 18.7 ppm (d, J = 12.4 Hz, Pd–P)
  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.2 Hz, biphenyl), 3.21 (s, CH₃SO₃⁻), 2.98 (m, i-PrO)
  • HRMS (ESI): m/z 856.2345 [M–CH₃SO₃]⁺ (calc. 856.2351)

X-Ray Diffraction Analysis

Single-crystal XRD of a related compound (CAS 1445972-29-1) reveals a square-planar Pd center with bond lengths of 2.28 Å (Pd–P) and 2.05 Å (Pd–N).

Challenges and Limitations

Ligand Decomposition

The diisopropoxy groups undergo partial hydrolysis under prolonged heating (>80°C), necessitating strict anhydrous conditions.

Catalyst Deactivation

Trace oxygen or moisture induces Pd black formation, reducing catalytic activity. Solutions include degassing solvents and using sealed reaction vessels.

Q & A

What structural features of this palladium complex contribute to its catalytic efficiency in cross-coupling reactions?

The catalyst’s efficacy stems from its bulky, electron-rich phosphine ligands (2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl) and the methanesulfonato leaving group , which facilitates oxidative addition to aryl halides. The 2'-methylamino group on the biphenyl backbone enhances stability and modulates electron density at the palladium center, improving turnover in Buchwald-Hartwig aminations . Compared to earlier generations, the di-i-propoxy substituents increase steric hindrance, reducing dimerization and enhancing substrate selectivity .

What are the recommended storage conditions to maintain catalytic activity?

Store the compound under inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent oxidation or moisture-induced degradation. Prolonged exposure to air or light can deactivate the catalyst by destabilizing the palladium center or phosphine ligands .

How does the di-i-propoxy ligand compare to methoxy or dimethylamino variants in analogous palladacycles?

The di-i-propoxy ligand provides greater steric bulk than methoxy groups (e.g., in SPhos Palladacycle Gen. 3), which improves selectivity for hindered substrates in arylations. However, methoxy ligands may offer better electron-donating properties for electron-deficient aryl halides. Dimethylamino-substituted catalysts (e.g., DavePhos Palladacycle Gen. 3) exhibit faster oxidative addition but lower thermal stability .

How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this catalyst?

  • Optimize base and solvent : Use potassium phosphate in 1,4-dioxane/water mixtures (e.g., 4:1 v/v) at 90°C, as demonstrated in analogous reactions .
  • Ligand-to-palladium ratio : Ensure a 2:1 ligand:Pd ratio to prevent Pd black formation.
  • Substrate limitations : This catalyst is less effective for sterically hindered boronic acids; switch to XPhos Palladacycle Gen. 3 for such cases .

What safety precautions are critical when handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
  • Precautionary measures : Use gloves, goggles, and a fume hood. Avoid dust generation during weighing .

Which spectroscopic techniques are most effective for characterizing this palladium complex?

  • NMR : 31^{31}P NMR to confirm phosphine ligand coordination (δ ~10–20 ppm).
  • X-ray crystallography : Resolves the distorted square-planar geometry of the Pd center.
  • ESI-MS : Validates molecular weight (FW: 794.29) and detects adducts (e.g., dichloromethane) .

In which reaction types is this catalyst most effective?

  • Buchwald-Hartwig amination : Efficient for coupling aryl halides with secondary amines.
  • C–O and C–S bond formation : Superior to Gen. 3 catalysts in coupling phenols or thiols with aryl chlorides.
  • Suzuki-Miyaura couplings : Limited to aryl bromides and activated chlorides .

How does ligand electronic tuning impact catalyst stability?

Electron-donating groups (e.g., i-propoxy) stabilize the Pd(0) intermediate during catalytic cycles, reducing decomposition. Conversely, electron-withdrawing groups accelerate oxidative addition but increase susceptibility to β-hydride elimination in alkyl-substituted substrates .

What role does the methanesulfonato group play in reactivity?

The methanesulfonato (OMs) group acts as a labile ligand, enabling rapid displacement by substrates during oxidative addition. This lowers activation energy compared to chloride or acetate ligands, enhancing catalytic turnover .

What side reactions are common with this catalyst, and how are they mitigated?

  • Homocoupling of boronic acids : Add 1–2 equiv. of CsF to suppress.
  • Pd nanoparticle formation : Use excess ligand (2–3 equiv.) or switch to a more stable precatalyst (e.g., RockPhos Palladacycle Gen. 3).
  • Protodehalogenation : Minimize by reducing reaction temperature or using aryl iodides .

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